4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Description

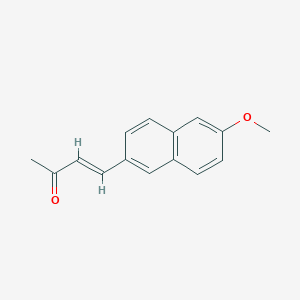

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one (CAS: 127053-22-9) is an α,β-unsaturated ketone featuring a conjugated system between the methoxynaphthalene moiety and the butenone group. Its molecular formula is C₁₅H₁₄O₂ (MW: 226.27 g/mol), with a planar structure stabilized by π-conjugation. This compound is notable as Nabumetone Impurity D, a byproduct in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone . Its synthesis often involves catalytic cyclooligomerization or isomerization reactions, with applications in pharmaceutical chemistry and material science .

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKROFHKPKRFPM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127053-22-9 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Mizoroki–Heck Cross-Coupling

The Mizoroki–Heck reaction represents a robust method for constructing the α,β-unsaturated ketone scaffold. In this approach, 6-methoxy-2-naphthyl halides (e.g., bromide or iodide) react with methyl vinyl ketone (MVK) in the presence of a palladium catalyst. Key parameters include:

-

Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) or ligand-free conditions.

-

Base : Triethylamine or inorganic bases (K₂CO₃).

-

Solvent : Polar aprotic solvents such as DMF or DMA.

-

Temperature : 80–120°C under inert atmosphere.

A representative protocol involves reacting 6-methoxy-2-naphthyl bromide with MVK at 100°C for 1–2 hours, yielding this compound in 85–90% isolated yield .

Table 1: Mizoroki–Heck Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 90 |

| Ligand | None | 88 |

| Solvent | DMF | 90 |

| Temperature (°C) | 100 | 89 |

Wittig Olefination

The Wittig reaction offers an alternative route using stabilized ylides. 6-Methoxy-2-naphthaldehyde reacts with a preformed phosphonium ylide derived from methyl acetoacetate.

-

Ylide Preparation : Generated via treatment of methyl acetoacetate with PPh₃ and CBr₄.

-

Reaction Conditions : Room temperature, THF as solvent.

This method avoids transition-metal catalysts but requires stoichiometric phosphine reagents, increasing costs for large-scale applications.

Aldol Condensation

Aldol condensation between 6-methoxy-2-naphthaldehyde and acetone under basic or acidic conditions provides moderate yields (60–70%).

-

Base-Catalyzed : NaOH (10 mol%) in ethanol/water, reflux.

-

Acid-Catalyzed : HCl (conc.) in dioxane, 80°C.

While operationally simple, competing side reactions (e.g., over-condensation) limit its utility for high-purity synthesis.

Continuous Flow Process Intensification

Translation from Batch to Flow

Microwave-optimized batch conditions (e.g., 100°C, 10 min) were adapted to continuous flow systems using stainless steel reactors (ID = 1–2 mm). Key advantages include:

Table 2: Batch vs. Flow Performance Comparison

| Parameter | Batch (Microwave) | Continuous Flow |

|---|---|---|

| Reaction Time | 10 min | 5 min |

| Yield (%) | 90 | 92 |

| Throughput (g/h) | 5 | 150 |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Mizoroki–Heck : Superior for large-scale synthesis due to high yields and compatibility with flow chemistry.

-

Wittig : Limited by phosphine waste but valuable for lab-scale diversity-oriented synthesis.

-

Aldol : Economical for small batches but less efficient.

Environmental and Economic Factors

-

Solvent Usage : DMF in Mizoroki–Heck poses disposal challenges; switching to cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst Recycling : Pd recovery systems (e.g., scavenger resins) cut costs by 30–40% in flow setups.

Experimental Protocols and Characterization

Typical Mizoroki–Heck Procedure

-

Charge 6-methoxy-2-naphthyl bromide (1.0 equiv), MVK (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMF.

-

Heat at 100°C for 1 hour under N₂.

-

Cool, dilute with EtOAc, wash with brine, and concentrate.

-

Purify via flash chromatography (hexane/EtOAc 4:1).

Characterization Data :

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the butenone moiety to a butanol group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(6-methoxynaphthalen-2-yl)butanoic acid.

Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)butan-2-ol.

Substitution: Formation of various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Synthesis of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

The synthesis of this compound can be achieved through several methods, including the Mizoroki-Heck reaction and Wittig olefination. These methods are significant for producing this compound in a scalable manner.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves coupling aryl halides with alkenes in the presence of palladium catalysts. For instance, the coupling of 4-iodoanisol with methyl vinyl ketone (MVK) has been optimized to yield high conversions and selectivity under continuous flow conditions. The process demonstrated an isolated yield of approximately 76% for the desired product, showcasing the efficiency of microwave-assisted techniques in organic synthesis .

Wittig Olefination

Wittig olefination is another effective method for synthesizing this compound. The reaction utilizes phosphoranes to form alkenes from aldehydes or ketones. In a study, using p-anisaldehyde and triphenylphosphorane under optimized microwave conditions led to high yields of the target compound .

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer research.

Anticancer Properties

A derivative of this compound has shown antiproliferative activity against different cancer cell lines, including glioblastoma and multiple myeloma. These effects are attributed to the compound's ability to activate the unfolded protein response (UPR) and inhibit proteasome complex activity, leading to apoptosis in cancer cells .

Sigma Receptor Interaction

The compound is also being studied for its interaction with sigma receptors (S1R and S2R). These receptors are implicated in pain modulation and neuroprotection. Compounds designed with naphthalene moieties have demonstrated affinity for these receptors, suggesting potential applications in treating neuropathic pain conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism of action of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Features |

|---|---|---|---|---|

| 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one | 6-Methoxynaphthalen-2-yl | C₁₅H₁₄O₂ | 226.27 | Extended conjugation; EDG (methoxy) |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrophenyl | C₁₀H₉NO₃ | 191.19 | Strong EWG (nitro); λₘₐₓ = 323 nm |

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-Dimethylaminophenyl | C₁₂H₁₅NO | 189.25 | Strong EDG (NMe₂); λₘₐₓ = 375 nm |

| 4-(3,4-Dichlorophenyl)but-3-en-2-one | 3,4-Dichlorophenyl | C₁₀H₈Cl₂O | 215.08 | EWG (Cl); steric hindrance |

| 4-(2,3,6-Trimethylphenyl)but-3-en-2-one | 2,3,6-Trimethylphenyl | C₁₃H₁₆O | 188.26 | Steric bulk; reduced reactivity |

Key Observations :

- Electronic Effects: The methoxynaphthalene group in the target compound provides extended conjugation and electron-donating effects (EDG), contrasting sharply with electron-withdrawing groups (EWG) like nitro (-NO₂) or chlorine (-Cl) in analogues .

- UV-Vis Absorption: The target compound’s λₘₐₓ is expected to exceed 375 nm (based on trends in analogues), owing to the larger aromatic system compared to (E)-4-(4-dimethylaminophenyl)but-3-en-2-one (λₘₐₓ = 375 nm) .

Reactivity in Chemical Reactions

- Catalytic Cyclooligomerization: The target compound reacts with methylene equivalents to form cyclopentane derivatives (e.g., 1-(2-(6-methoxynaphthalen-2-yl)cyclopentyl)ethan-1-one) in moderate yields (34–39%) . Comparatively, simpler enones like 4-phenylbut-3-en-2-one exhibit higher reactivity due to reduced steric bulk.

- Isomerization : The (E)-isomer is thermodynamically favored, similar to (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one, which is synthesized via iodine-mediated isomerization .

Activité Biologique

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, also known as a derivative of naphthalene, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active compounds and has been studied for various pharmacological effects, including anti-inflammatory, antimalarial, and anticancer properties. This article explores the biological activity of this compound through synthesis methods, biological assays, and case studies.

Synthesis Methods

The synthesis of this compound typically involves strategies such as the Mizoroki-Heck reaction and Wittig olefination. These methods allow for the efficient formation of the compound with high yields under optimized conditions. For instance, a continuous flow process was developed that demonstrated a significant increase in yield and scalability, achieving up to 76% isolated yield under specific conditions (using DMF/water as a solvent and Pd(OAc)₂ as a catalyst) .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha. For example, a related compound nabumetone has been shown to effectively reduce inflammation in various animal models .

Antimalarial Activity

In studies evaluating antimalarial activity, derivatives of naphthalene have demonstrated promising results. Compounds with structural similarities have shown inhibition percentages greater than 50% against Plasmodium falciparum in vitro. Specifically, compounds tested exhibited IC50 values comparable to established antimalarial drugs . The mechanism often involves interference with heme crystallization, crucial for the survival of malaria parasites .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells by activating pathways associated with endoplasmic reticulum stress and inhibiting proteasome activity . Notably, analogs have shown cytotoxic effects against glioblastoma and multiple myeloma cell lines, suggesting a broad spectrum of anticancer activity .

Case Studies

- Anti-inflammatory Effects : A study involving nabumetone demonstrated significant reductions in inflammatory markers in murine models of arthritis, supporting the potential use of naphthalene derivatives in treating inflammatory diseases .

- Antimalarial Evaluation : In vivo studies using mice infected with Plasmodium berghei showed that naphthalene derivatives reduced parasitemia significantly compared to control groups, indicating their potential as effective antimalarial agents .

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), where it exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.